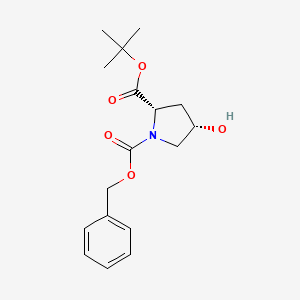
(2S,4s)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate is a complex organic compound featuring a pyrrolidine ring substituted with benzyl and tert-butyl groups
Métodos De Preparación
The synthesis of 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the protection of amino acids followed by cyclization to form the pyrrolidine ring. The tert-butyl and benzyl groups are introduced through specific alkylation reactions. Industrial production methods often employ flow microreactor systems for efficient and sustainable synthesis .
Análisis De Reacciones Químicas
1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Aplicaciones Científicas De Investigación
1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparación Con Compuestos Similares
Similar compounds to 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate include:
1-benzyl 2-tert-butyl (2S,4S)-4-aminopyrrolidine-1,2-dicarboxylate: Differing by the presence of an amino group instead of a hydroxyl group.
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butyl group and are used in peptide synthesis. The uniqueness of 1-benzyl 2-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate lies in its specific substitution pattern and the resulting chemical properties.
Propiedades
Fórmula molecular |
C17H23NO5 |
|---|---|
Peso molecular |
321.4 g/mol |
Nombre IUPAC |
1-O-benzyl 2-O-tert-butyl (2S,4S)-4-hydroxypyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-15(20)14-9-13(19)10-18(14)16(21)22-11-12-7-5-4-6-8-12/h4-8,13-14,19H,9-11H2,1-3H3/t13-,14-/m0/s1 |
Clave InChI |
NTIYXHSAWPRZFY-KBPBESRZSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)[C@@H]1C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O |
SMILES canónico |
CC(C)(C)OC(=O)C1CC(CN1C(=O)OCC2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Methyl-2-azaspiro[4.4]nonan-3-one](/img/structure/B13503932.png)
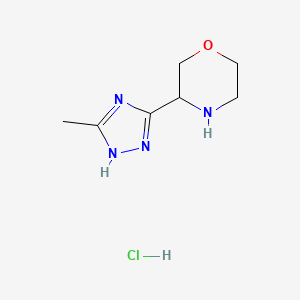
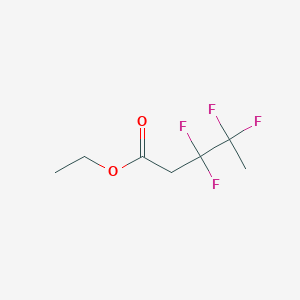
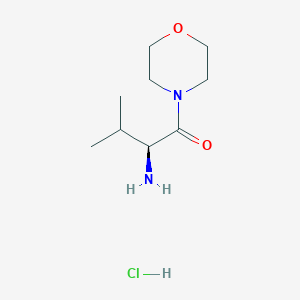
![4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-azaspiro[2.5]octane-7-carboxylic acid](/img/structure/B13503955.png)
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)

![Ethyl 2-ethyl-1,6-dioxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13503966.png)
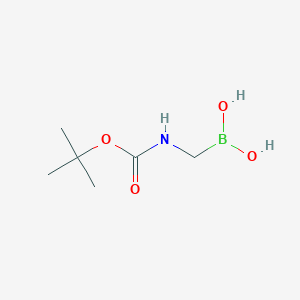
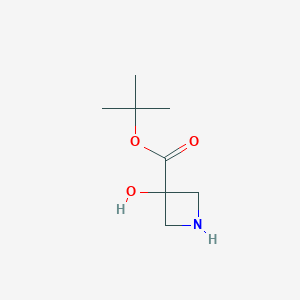
![rac-(1R,4S,5S)-4-(4-methylphenyl)-2-oxabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B13503990.png)
![Methyl 5-oxa-2-azaspiro[3.5]nonane-6-carboxylate hydrochloride](/img/structure/B13504009.png)
![Tert-butyl 4-[3-amino-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B13504014.png)
![rac-6-tert-butyl 3-ethyl (3R,4aR,7aR)-octahydropyrrolo[3,4-b][1,4]oxazine-3,6-dicarboxylate](/img/structure/B13504019.png)
